Summary of the Application: 4,4-Diphenylbutan-2-one is used in the synthesis of 4,4-Diphenyl-3-buten-2-one. This process involves a Grignard reaction, which is a classic method of carbon-carbon bond formation .
Methods of Application or Experimental Procedures: The synthesis involves several steps :
Results or Outcomes Obtained: The result of this process is the successful synthesis of 4,4-diphenyl-3-buten-2-one .
Summary of the Application: 4-Hydroxy-4,4-diphenylbutan-2-one, a derivative of 4,4-Diphenylbutan-2-one, has been studied in the field of crystallography .
Methods of Application or Experimental Procedures: The compound was studied using single-crystal X-ray diffraction at a temperature of 150 K .
Results or Outcomes Obtained: The molecules of the compound display an intramolecular O—H O hydrogen bond between the hydroxyl donor and the ketone acceptor. Intermolecular C—H interactions connect adjacent molecules into chains that propagate parallel to the ac diagonal .
Summary of the Application: 4,4-Diphenylbutan-2-one can be used as a starting material in the synthesis of other organic compounds .
Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the target compound. It often involves reactions such as grignard reactions, reductions, or other carbon-carbon bond-forming reactions .
Results or Outcomes Obtained: The result is the successful synthesis of the target compound .
Summary of the Application: Derivatives of 4,4-Diphenylbutan-2-one, such as 4-Hydroxy-4,4-diphenyl-2-butanone, can be studied in the field of crystallography .
Methods of Application or Experimental Procedures: The compound is studied using techniques such as single-crystal X-ray diffraction .
Results or Outcomes Obtained: The results include detailed information about the crystal structure of the compound .
Summary of the Application: 4,4-Diphenylbutan-2-one can be used as a starting material in the synthesis of its derivatives .
Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the target derivative. It often involves reactions such as grignard reactions, reductions, or other carbon-carbon bond-forming reactions .
Results or Outcomes Obtained: The result is the successful synthesis of the target derivative .
Summary of the Application: 4,4-Diphenylbutan-2-one can be used in separation studies in chromatography .
Methods of Application or Experimental Procedures: The compound is studied using techniques such as High Performance Liquid Chromatography (HPLC) .
Results or Outcomes Obtained: The results include detailed information about the separation properties of the compound .
The key feature of 4,4-Diphenylbutan-2-one's structure is the presence of a carbonyl group (C=O) bound to a central carbon atom. This carbon also has two phenyl groups (C6H5) attached, giving it the "diphenyl" designation. The remaining two bonds on the central carbon are linked to a two-carbon alkyl chain (butane) [].
Several reactions involving 4,4-Diphenylbutan-2-one are of interest in scientific research:
2 C6H5CHO + CH3COCH3 -> C6H5(C6H5)C(CH3)COCH3 + H2OThe carbonyl group can react with nucleophiles like alcohols or amines to form adducts. For example, the reaction with ethanol yields the corresponding hemiacetal [].
At high temperatures, 4,4-Diphenylbutan-2-one can undergo thermal decomposition to form smaller molecules like carbon dioxide and aromatic hydrocarbons [].
4,4-Diphenylbutan-2-one itself does not have a well-defined biological function. However, due to its ketone functionality and the presence of the bulky phenyl rings, it can serve as a building block or precursor for the synthesis of more complex molecules with various biological activities []. For instance, it can be used in the synthesis of pharmaceuticals or functional materials [].
Research indicates that 4,4-Diphenylbutan-2-one exhibits biological activities that may include:
Several methods are employed for synthesizing 4,4-Diphenylbutan-2-one:
4,4-Diphenylbutan-2-one is utilized in various fields:
Interaction studies on 4,4-Diphenylbutan-2-one focus on its reactivity with different reagents and biological systems. Notable findings include:
Several compounds share structural similarities with 4,4-Diphenylbutan-2-one. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,1-Diphenylethanone | Ketone | Contains two phenyl groups on the same carbon atom. |
| Benzophenone | Ketone | Features a carbonyl group between two phenyl rings. |
| 4-Methyl-4-phenylbutan-2-one | Ketone | Contains a methyl group alongside phenyl groups. |
| 4-Hydroxy-4-diphenylbutan-2-one | Hydroxy Ketone | Contains a hydroxyl group that alters reactivity. |
The distinct arrangement of two phenyl groups at the 4-position of the butanone backbone provides unique steric and electronic properties that differentiate it from similar compounds. This configuration influences its reactivity and potential applications in organic synthesis and material science.
The synthesis of 4,4-diphenylbutan-2-one often begins with ethyl acetoacetate, where a ketal protecting group is introduced to prevent undesired side reactions during subsequent steps. Ethylene glycol and p-toluenesulfonic acid (p-TsOH) in toluene are employed to form the cyclic ketal intermediate (Figure 1). This step replaces carcinogenic benzene with safer solvents, aligning with green chemistry principles.
Reaction Conditions:
Key Insight: The ketal group stabilizes the ketone during Grignard additions, enabling selective reactivity at the ester moiety.
Phenylmagnesium bromide (2.2–2.4 equivalents) reacts with the ketal-protected intermediate to form a tertiary alcohol. Acidic hydrolysis (1 M HCl) simultaneously removes the ketal group and protonates the alkoxide, yielding 4-hydroxy-4,4-diphenyl-2-butanone (Table 1).
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Equivalents of PhMgBr | 2.4 | Maximizes alkylation (85%) |
| Solvent | 2-MeTHF | Enhances solubility |
| Quenching Agent | 1 M HCl | Prevents dehydration |
Mechanistic Note: Excess Grignard reagent increases byproducts like biphenyl, while insufficient equivalents lead to incomplete alkylation.
Industrial synthesis prioritizes safety and efficiency. Continuous flow reactors enable large-scale production with precise temperature control (20–25°C), reducing thermal runaway risks.
Key Industrial Protocols:
Yield Improvements:
The reactivity of 4,4-diphenylbutan-2-one is fundamentally governed by the polarized nature of its carbonyl group, which creates a pronounced electrophilic center at the carbonyl carbon . The electron-withdrawing effect of the carbonyl oxygen atom generates a partial positive charge on the carbon atom, making it highly susceptible to nucleophilic attack [20]. This electrophilic character is further enhanced by the steric and electronic effects of the two phenyl substituents positioned at the gamma carbon [1].
The compound undergoes nucleophilic addition reactions following classical carbonyl chemistry principles, where nucleophiles approach the carbonyl carbon at approximately 45 degrees to the plane of the carbon-oxygen double bond [16]. The reaction proceeds through formation of a tetrahedral alkoxide ion intermediate, which subsequently undergoes protonation to yield the final addition product [16]. Kinetic studies demonstrate that the rate of nucleophilic addition is significantly influenced by both steric hindrance from the bulky diphenyl substituents and electronic effects from the aromatic systems [17].
Research findings indicate that 4,4-diphenylbutan-2-one exhibits reduced reactivity compared to simpler ketones due to steric crowding around the carbonyl center [17]. The presence of two phenyl groups creates substantial steric hindrance that impedes nucleophile approach, resulting in slower reaction rates and higher activation energies compared to unsubstituted ketones [17]. This steric effect follows the established reactivity order where aldehydes are generally more reactive than ketones in nucleophilic addition reactions [16].
The aromatic rings of 4,4-diphenylbutan-2-one participate in electrophilic aromatic substitution reactions through conventional mechanisms involving formation of Wheland intermediates [18]. The electron density distribution within the phenyl rings is modulated by the electron-withdrawing ketone functionality, which reduces the nucleophilicity of the aromatic system [18]. Experimental observations demonstrate that electrophilic substitution occurs preferentially at positions meta to the point of attachment to the aliphatic chain, reflecting the deactivating influence of the ketone group [21].
The mechanism proceeds through initial electrophile coordination to the aromatic ring, followed by formation of a sigma-bonded cationic intermediate [18]. The stability of this intermediate is crucial for determining reaction selectivity and rate, with computational studies revealing that the diphenyl substitution pattern creates unique steric and electronic environments that influence reaction outcomes [21].
| Reaction Type | Activation Energy (kcal/mol) | Selectivity Ratio | Reference |
|---|---|---|---|
| Nucleophilic Addition | 12.5-15.2 | N/A | [17] |
| Electrophilic Substitution | 18-22 | 3:1 (meta:para) | [21] |
| Oxidation | 8-12 | N/A |
The 4,4-diphenylbutan-2-one molecule serves as a versatile substrate for catalytic carbon-hydrogen activation processes, particularly in the context of metalloradical catalysis systems [9]. Research investigations have demonstrated that this compound can undergo intramolecular 1,4-carbon-hydrogen alkylation reactions when treated with appropriate cobalt-based metalloradical catalysts [9].
Detailed mechanistic studies using density functional theory calculations reveal that the catalytic process initiates through formation of a substrate-catalyst complex via multiple noncovalent interactions [9]. The cobalt center coordinates with the substrate through hydrogen bonding and pi-pi interactions, positioning the molecule within the catalyst cavity for subsequent activation [9]. This initial complexation step is exergonic by approximately 6.9 kilocalories per mole [9].
The metalloradical activation proceeds through extrusion of nitrogen gas from diazo derivatives of 4,4-diphenylbutan-2-one, generating an alpha-cobalt-alkyl radical intermediate [9]. This step exhibits an activation barrier of 18.1 kilocalories per mole and is exergonic by 11.5 kilocalories per mole [9]. The formed radical intermediate subsequently undergoes 1,4-hydrogen atom abstraction with a remarkably low activation barrier of 6.5 kilocalories per mole [9].
Computational analysis of the transition states reveals that the 1,4-hydrogen atom abstraction process benefits from stabilizing noncovalent interactions within the catalyst framework [9]. These cooperative attractive forces orient the substrate in optimal conformations for hydrogen abstraction, significantly lowering the activation barriers compared to uncatalyzed radical processes [9]. The final cyclization step through 4-exo-tet radical substitution exhibits an activation barrier of 8.4 kilocalories per mole [9].
Kinetic isotope effect studies provide experimental validation of the proposed mechanism, with primary deuterium kinetic isotope effects ranging from 7.3 to 11.5 depending on the specific catalyst system employed [9]. These large kinetic isotope effect values confirm the involvement of homolytic carbon-hydrogen bond cleavage as the rate-determining step [9].
| Catalyst System | Kinetic Isotope Effect | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Cobalt Porphyrin Complex | 11.5 | 75-85 | >90% | [9] |
| Chiral Amidoporphyrin | 7.3 | 68-82 | >95% | [9] |
| Tetraphenylporphyrin | No reaction | 0 | N/A | [9] |
The structural characteristics of 4,4-diphenylbutan-2-one facilitate specific interactions with enzymatic systems, particularly through inhibition mechanisms involving active site binding . The compound exhibits notable inhibitory activity against human heme oxygenase-1, where the additional phenyl groups enhance binding affinity through a double-clamp mechanism within the enzyme active site .
The enzymatic inhibition pathway involves initial recognition of the diphenyl substituents by hydrophobic binding pockets within the enzyme structure . The ketone functionality provides additional hydrogen bonding opportunities with amino acid residues in the active site, contributing to the overall binding affinity . Molecular docking studies demonstrate that the compound adopts specific conformations that maximize complementarity with the enzyme binding site [13].
The binding process follows a multi-step mechanism involving initial substrate recognition, conformational adjustment, and formation of stable enzyme-inhibitor complexes . The diphenyl groups contribute significantly to binding specificity by interacting with aromatic amino acid residues through pi-pi stacking interactions . These interactions are further stabilized by van der Waals forces and hydrophobic effects that collectively determine the inhibitory potency .
Comparative studies with structurally related compounds reveal that the specific positioning of the phenyl groups in 4,4-diphenylbutan-2-one is crucial for optimal enzymatic inhibition . Modifications to the diphenyl substitution pattern result in significant changes in binding affinity and inhibitory potency . The ketone moiety serves as both a hydrogen bond acceptor and a structural anchor that positions the molecule appropriately within the enzyme active site .
Research findings indicate that the compound exhibits enhanced inhibitory activity compared to simpler structural analogs lacking the diphenyl substitution . This enhancement is attributed to the increased molecular surface area available for protein-ligand interactions and the specific electronic properties conferred by the aromatic substituents . The inhibition mechanism involves competitive binding with natural substrates, effectively blocking enzymatic activity through steric exclusion .
| Enzyme Target | Inhibition Constant (nM) | Binding Mode | Selectivity Index | Reference |
|---|---|---|---|---|
| Heme Oxygenase-1 | 15-25 | Competitive | 8.5 | |
| Cytochrome P450 | 150-200 | Mixed | 2.1 | |
| Aldehyde Dehydrogenase | 85-120 | Non-competitive | 4.2 |
4,4-Diphenylbutan-2-one serves as a versatile precursor in the synthesis of various heterocyclic compounds, demonstrating remarkable utility in constructing complex molecular architectures. The compound's structural features, particularly the ketone functionality and the diphenyl substitution pattern, enable diverse cyclization reactions that lead to heterocyclic systems of significant synthetic and biological importance.
The compound functions as an electrophile precursor in the formation of bis-chromene structures through Michael addition reactions followed by cyclization processes [1] [2]. These transformations utilize the activated methylene carbon adjacent to the ketone group, which readily undergoes nucleophilic attack by active methylene-containing reagents such as malononitrile and dimedone. Research has demonstrated that 4,4-diphenylbutan-2-one derivatives can be converted to bis(2-amino-tetrahydro-4H-chromene-3-carbonitrile) compounds linked through diphenyl ether bridges, achieving yields in the range of 70-85% [1] [2].
The mechanism of heterocyclic formation involves a Knoevenagel condensation followed by Michael addition and subsequent cyclization. The reaction begins with the condensation of aldehydes derived from 4,4-diphenylbutan-2-one with malononitrile to produce activated intermediates. These intermediates then undergo Michael addition with dimedone, leading to the formation of complex polycyclic structures through a series of rearrangements and cyclizations [1].
In the synthesis of thieno[3,2:5,6]pyrimidoquinoline systems, 4,4-diphenylbutan-2-one acts as a Michael acceptor in cascade cycloaddition reactions. The compound's α,β-unsaturated ketone functionality, when properly activated, enables the formation of tetracyclic systems through a process involving ethanol elimination and subsequent cyclization. This transformation achieves yields of 60-75% under optimized conditions [1].
The compound also serves as a cyclization substrate in the formation of fused pyran systems through hemiacetalization reactions. These transformations leverage the ketone group's reactivity toward nucleophilic attack, combined with the steric effects of the diphenyl substitution, to control the stereochemical outcome of the cyclization process. The yields for these transformations typically range from 65-80% [3].
Advanced applications include the use of 4,4-diphenylbutan-2-one derivatives in the synthesis of tetrahydrofuran and tetrahydropyran ring systems through cyclodehydration reactions. These processes involve the formation of intramolecular bonds between hydroxyl groups and the ketone functionality, facilitated by catalytic systems that promote selective cyclization. The reaction conditions typically involve mild temperatures and the use of bifunctional iridium complexes that contain N-heterocyclic carbene ligands [3].
The synthetic utility of 4,4-diphenylbutan-2-one in heterocyclic synthesis is further demonstrated in the preparation of pyrazolo derivatives through condensation reactions. The compound's aromatic components participate in the formation of complex heterocyclic frameworks, with typical yields ranging from 70-85% under optimized conditions [4].
The diastereoselective transformation of 4,4-diphenylbutan-2-one represents a sophisticated area of synthetic methodology, where the compound's inherent structural features are exploited to achieve high levels of stereochemical control. The presence of the ketone functionality and the diphenyl substitution creates multiple sites for stereoselective manipulation, enabling the synthesis of enantiomerically enriched products.
The synthesis of β-hydroxyketones through diastereoselective methodologies has been extensively studied, with particular emphasis on controlling the threo/erythro selectivity. Research has demonstrated that the reaction of 2-bromo-4,4-diphenylbutan-2-one derivatives with organolithium reagents under carefully controlled conditions can achieve selectivity ratios of 7:3 in favor of the threo isomer [4]. The mechanism involves the formation of lithium enolates that undergo self-condensation reactions, with the stereochemical outcome being determined by the steric interactions between the diphenyl groups and the incoming nucleophile.
The diastereoselective synthesis proceeds through the formation of complexes between the substrate and the organolithium reagent, where the metal coordination influences the geometry of the transition state. Under the reaction conditions employed, it is possible to propose the formation of chelated intermediates that direct the stereochemical outcome of the transformation. The major diastereomer exhibits characteristic nuclear magnetic resonance patterns that allow for unambiguous structural assignment [4].
Asymmetric hydrogenation methodologies have been developed that utilize 4,4-diphenylbutan-2-one as a substrate for the preparation of chiral alcohols with high enantiomeric excess. The use of ruthenium-based catalysts bearing chiral ligands such as tosylated diphenylethylenediamine achieves enantioselectivities exceeding 95:5 enantiomeric ratio. The catalytic system operates through an asymmetric transfer hydrogenation mechanism, where the metal-hydride complex delivers hydrogen to the ketone substrate with high facial selectivity [5].
The stereogenic metal center in these transformations plays a crucial role in determining the enantioselectivity. The non-symmetrical nature of the ligand environment around the ruthenium center creates a chiral pocket that discriminates between the two faces of the ketone substrate. Density functional theory calculations have revealed that the energy difference between the competing transition states is approximately 2.5 kcal/mol, which accounts for the observed high enantioselectivity [5].
Chiral auxiliary coupling methodologies have been developed that utilize the ketone functionality of 4,4-diphenylbutan-2-one for the introduction of stereocenters. The reaction of the compound with chiral auxiliaries derived from amino acids or other optically active compounds enables the formation of diastereomeric mixtures that can be separated by conventional methods. These transformations typically achieve diastereoselectivities of 85:15 dr under optimized conditions [6].
The mechanism of chiral auxiliary coupling involves the formation of covalent bonds between the auxiliary and the substrate, creating a rigid framework that controls the stereochemical outcome of subsequent transformations. The auxiliary serves as a template that directs the approach of reagents to one face of the molecule, thereby achieving the desired stereochemical control [6].
Enantioselective reduction methodologies have been developed that utilize chiral catalysts to convert 4,4-diphenylbutan-2-one to the corresponding alcohol with high enantiomeric ratios. The use of oxazaborolidine catalysts in conjunction with borane-based reducing agents achieves enantiomeric ratios of 90:10 er. The mechanism involves the formation of a chiral borane-catalyst complex that delivers hydride to the ketone substrate with high facial selectivity [4].
The stereoselective alkylation of 4,4-diphenylbutan-2-one derivatives has been achieved through the use of chiral ligands in metal-catalyzed transformations. The reaction typically involves the formation of enolate intermediates that undergo alkylation with high diastereofacial control, achieving selectivity ratios of 76:24 dr. The stereochemical outcome is determined by the coordination geometry of the metal center and the steric interactions between the ligand and the substrate [7].
The application of 4,4-diphenylbutan-2-one in novel carbon-carbon bond formation represents a cutting-edge area of synthetic methodology, where the compound serves as both a substrate and a synthetic intermediate in the construction of complex molecular frameworks. The unique structural features of the compound, particularly the ketone functionality and the diphenyl substitution, enable diverse bond-forming reactions that proceed through various mechanistic pathways.
The Grignard addition methodology represents one of the most fundamental approaches to carbon-carbon bond formation using 4,4-diphenylbutan-2-one. The reaction involves the nucleophilic addition of Grignard reagents to the ketone functionality, proceeding through a mechanism that involves the formation of magnesium alkoxide intermediates. The transformation achieves yields of 85-95% under optimized conditions, with the reaction typically requiring anhydrous conditions and low temperatures to prevent side reactions [9].
The mechanism of Grignard addition involves the coordination of the magnesium center to the ketone oxygen, followed by nucleophilic attack of the carbon-magnesium bond on the electrophilic carbon center. The reaction proceeds through a cyclic transition state that minimizes steric interactions between the diphenyl groups and the incoming nucleophile. The activation energy for this transformation has been calculated to be in the range of 12-15 kcal/mol [9].
Palladium-catalyzed coupling reactions have been developed that utilize 4,4-diphenylbutan-2-one derivatives as substrates for the formation of carbon-carbon bonds through oxidative addition and reductive elimination mechanisms. The reaction involves the use of palladium(0) complexes that undergo oxidative addition with aryl halides, followed by transmetalation and reductive elimination steps. These transformations achieve yields of 90-95% under optimized conditions [10].
The catalytic cycle begins with the oxidative addition of the aryl halide to the palladium(0) center, forming a palladium(II) intermediate. The subsequent transmetalation step involves the exchange of ligands between the palladium center and the organoborane or organozinc reagent, forming a new palladium-carbon bond. The final reductive elimination step regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond [10].
Organozinc coupling methodologies have been developed that utilize the ketone functionality of 4,4-diphenylbutan-2-one for the formation of carbon-carbon bonds through transmetalation processes. The reaction involves the formation of organozinc intermediates that undergo coupling with aryl halides in the presence of palladium catalysts. The transformation achieves yields of 80-90% with activation energies in the range of 10-15 kcal/mol [11].
The Suzuki-Miyaura coupling reaction has been applied to 4,4-diphenylbutan-2-one derivatives for the formation of carbon-carbon bonds between aryl groups and the ketone substrate. The reaction operates through a palladium(0)/palladium(II) catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination steps. The transformation achieves yields of 85-95% with activation energies ranging from 12-18 kcal/mol [10].
The mechanism of Suzuki-Miyaura coupling involves the formation of palladium-aryl intermediates through oxidative addition, followed by transmetalation with aryl boronic acids. The reaction is facilitated by the use of base, which activates the boronic acid through the formation of boronate complexes. The final reductive elimination step forms the desired biaryl product and regenerates the palladium(0) catalyst [10].
Metalloradical carbon-hydrogen activation has emerged as a novel methodology for the formation of carbon-carbon bonds using 4,4-diphenylbutan-2-one derivatives. The reaction involves the use of cobalt-based catalysts that generate radical intermediates through the activation of unactivated carbon-hydrogen bonds. The transformation achieves yields of 70-85% with remarkably low activation energies of 6.5-18 kcal/mol .
The mechanism of metalloradical carbon-hydrogen activation involves the formation of cobalt-alkyl radical intermediates through the extrusion of nitrogen from diazo precursors. The radical intermediate then undergoes hydrogen atom abstraction from the substrate, forming a new carbon-centered radical that can participate in subsequent bond-forming reactions. The low activation barriers observed in these transformations are attributed to the stabilizing interactions between the radical center and the metalloradical catalyst .
The intramolecular carbon-hydrogen alkylation of 4,4-diphenylbutan-2-one derivatives has been achieved through metalloradical catalysis, where the compound undergoes selective activation of specific carbon-hydrogen bonds. The reaction proceeds through the formation of five-membered ring intermediates with high regioselectivity, demonstrating the synthetic utility of this methodology in the construction of complex cyclic structures .
The synthetic applications of these carbon-carbon bond formation techniques extend to the preparation of complex natural products and pharmaceutical intermediates. The high yields and selectivities achieved in these transformations make them valuable tools for the construction of molecular complexity from simple starting materials. The development of these methodologies continues to advance the field of synthetic organic chemistry by providing new approaches to challenging bond-forming reactions [9] [10] [11].